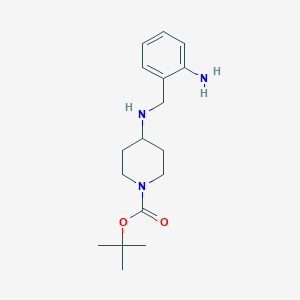

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFNKTIJBMXYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate chemical properties

Molecular Architecture & Chemical Identity[1][2]

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a specialized diamine scaffold widely utilized in medicinal chemistry as a "masked" heterocycle precursor. Its structure combines a protected piperidine ring (a privileged pharmacophore for GPCRs) with an ortho-amino benzylamine moiety. This specific arrangement—a secondary amine linked to an aniline—serves as a critical "1,2-diamine equivalent" for constructing benzimidazoles and tetrahydroquinoxalines.

Chemical Data Matrix[1][2][3]

| Property | Specification |

| CAS Number | 79098-98-9 |

| IUPAC Name | tert-Butyl 4-[(2-aminobenzyl)amino]piperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₇N₃O₂ |

| Molecular Weight | 305.42 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/polymorph) |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; Insoluble in water |

| pKa (Calc) | ~9.5 (Secondary amine), ~4.0 (Aniline nitrogen) |

| Key Functional Groups | N-Boc carbamate (acid labile), Secondary amine (nucleophilic), Primary aniline (nucleophilic) |

Structural Analysis

The molecule features three distinct nitrogen centers with varying reactivity, allowing for orthogonal functionalization:

-

N1 (Piperidine): Protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4] It is inert to nucleophiles and bases but sensitive to strong acids (TFA, HCl).

-

N4 (Linker): A secondary amine.[4] It is the most basic center and highly nucleophilic, suitable for alkylation or acylation.

-

Aniline Nitrogen: A primary aromatic amine. It is less basic than the linker amine but capable of participating in cyclization reactions (e.g., condensation with aldehydes or carboxylic acids).

Synthesis & Production

The most robust and self-validating route for synthesizing this compound is the Reductive Amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with 2-aminobenzylamine. This approach minimizes over-alkylation and avoids the use of harsh alkylating agents.

Synthesis Workflow (DOT Diagram)

Figure 1: Reductive amination pathway. The formation of the imine is followed by in situ reduction to yield the secondary amine selectively.

Detailed Protocol: Reductive Amination

Scale: 10 mmol Reagents: N-Boc-4-piperidone (1.0 eq), 2-aminobenzylamine (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic acid (1.0 eq), DCE or DCM (Solvent).

-

Imine Formation: In a dry flask, dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) and 2-aminobenzylamine (1.22 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL). Add acetic acid (0.6 mL) to catalyze imine formation. Stir at room temperature for 1 hour under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over ketones, preventing side reduction of unreacted starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[4]

-

Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM with 1% NH₄OH) to yield the product as a pale yellow solid/oil.

Reactivity & Synthetic Utility[3][7]

The primary value of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate lies in its ability to undergo cyclization to form Benzimidazoles . This transformation is pivotal in the synthesis of antihistamines (e.g., Bilastine analogs) and kinase inhibitors.

Mechanism: Benzimidazole Formation

The secondary amine (linker) and the primary aniline nitrogen react with a "C1" source (aldehyde, carboxylic acid, or urea equivalent) to close the five-membered imidazole ring.

Cyclization Pathways (DOT Diagram)

Figure 2: Divergent cyclization pathways. The scaffold can be converted into 2-substituted benzimidazoles or benzimidazolones depending on the electrophile used.

Application Protocol: Oxidative Cyclization to Benzimidazole

Purpose: To synthesize a 2-arylbenzimidazole derivative.

-

Condensation: Dissolve the diamine scaffold (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in DMF or DMSO.

-

Oxidant: Add Na₂S₂O₅ (Sodium metabisulfite, 1.2 eq) or use catalytic Iodine (I₂) with TBHP.

-

Conditions: Heat to 80–100°C for 4–8 hours.

-

Result: The secondary amine condenses with the aldehyde, followed by ring closure by the aniline and subsequent oxidation to aromatize the imidazole ring.

Physicochemical Stability & Handling[8]

Stability Profile

-

Acid Sensitivity: High. The N-Boc group will cleave rapidly in TFA/DCM or 4M HCl/Dioxane. Ensure all workups are neutral or basic (pH > 7).

-

Oxidation: The primary aniline is susceptible to oxidation (browning) upon prolonged exposure to air and light. Store under inert atmosphere (Argon/Nitrogen).

-

Thermal: Stable up to ~100°C, but prolonged heating in the presence of oxygen should be avoided.

Storage Recommendations

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Amber glass vials to prevent photodegradation of the aniline moiety.

References

- Wang, M., et al. (2015). "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate." Atlantis Press. (Demonstrates analogous piperidine-1-carboxylate chemistry in kinase inhibitor synthesis).

-

Han, E. J., et al. (2010).[5] "A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Synlett, 2759-2764.[5] (Methodology for benzimidazole cyclization from diamine precursors).

- PubChem. (2023). Compound Summary for analogous benzimidazole derivatives.

Sources

- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis [organic-chemistry.org]

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate synthesis pathway

Executive Summary

This technical guide details the synthesis of tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate , a critical diamine scaffold frequently utilized in medicinal chemistry. This molecule serves as a high-value intermediate for the synthesis of benzimidazoles, quinazolines, and other privileged heterocycles found in kinase inhibitors (e.g., CDK9, VEGFR inhibitors).

The protocol prioritizes the Reductive Amination-Nitro Reduction pathway. This route is selected for its regioselectivity, scalability, and ability to minimize the formation of poly-alkylated impurities common in direct alkylation methods.

Retrosynthetic Analysis

To ensure high purity and yield, the target molecule is disconnected at the secondary amine linkage. The direct coupling of 2-aminobenzaldehyde is avoided due to the high risk of self-condensation (polymerization) of the ortho-amino aldehyde. Instead, a nitro-precursor strategy is employed.

Strategic Disconnection

-

Target: tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate.

-

Precursor 1 (Amine): tert-Butyl 4-aminopiperidine-1-carboxylate (Commercially stable, N-Boc protected).

-

Precursor 2 (Electrophile): 2-Nitrobenzaldehyde (Stable surrogate for the unstable 2-aminobenzaldehyde).

Figure 1: Retrosynthetic logic prioritizing the nitro-intermediate to prevent side-reactions.

Primary Synthesis Pathway

Phase 1: Reductive Amination (The Abdel-Magid Protocol)

This step utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde or the nitro group.

Reaction Scheme

Reagents: 2-Nitrobenzaldehyde (1.0 eq), 4-Amino-1-Boc-piperidine (1.0–1.1 eq), NaBH(OAc)₃ (1.4 eq), AcOH (cat.), DCE or DCM.

Figure 2: Stepwise progression of the reductive amination.

Detailed Protocol

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (10.0 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (10.5 mmol, 1.05 eq) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (40 mL).

-

Imine Formation: Add Glacial Acetic Acid (0.5 mL). Stir at room temperature for 30–60 minutes under Nitrogen. Note: This pre-stirring ensures complete imine formation before reduction.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 1.4 eq) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude yellow oil is usually pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Phase 2: Chemoselective Nitro Reduction

The objective is to reduce the aromatic nitro group to an aniline without cleaving the acid-sensitive Boc protecting group or hydrogenolyzing the benzyl-amine bond.

Reaction Logic[1][2]

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Hydrogen Source: H₂ gas (Balloon pressure is sufficient).

-

Solvent: Methanol or Ethanol.

-

Critical Control: Avoid acidic media to preserve the Boc group.

Detailed Protocol

-

Setup: Dissolve the Nitro-Intermediate from Phase 1 (approx. 9.0 mmol) in Methanol (50 mL).

-

Inerting: Flush the flask with Nitrogen gas to remove oxygen (safety critical before adding Pd/C).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading based on substrate mass, e.g., ~200 mg). Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the system with Hydrogen gas (balloon or bubbler). Stir vigorously at room temperature under H₂ atmosphere for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the yellow nitro compound and the appearance of a fluorescent amine spot (under UV) indicates completion.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate as an off-white solid or viscous oil.

Critical Process Parameters (CPP) & Data

The following table summarizes the operational boundaries to ensure reproducibility.

| Parameter | Recommended Range | Impact of Deviation |

| Stoichiometry (Amine) | 1.05 – 1.10 eq | < 1.0 eq: Incomplete conversion of aldehyde. > 1.5 eq: Difficult purification. |

| Reducing Agent (Step 1) | NaBH(OAc)₃ (STAB) | Use of NaBH₄: May reduce aldehyde to alcohol (side product) before imine forms. STAB is selective. |

| Temperature (Step 1) | 20°C – 25°C | > 40°C: Risk of bis-alkylation. |

| Hydrogen Pressure (Step 2) | 1 atm (Balloon) | High Pressure (>50 psi): Risk of de-benzylation (cleaving the C-N bond). |

| Acid Presence (Step 2) | None | Acidic media: Will cleave the Boc group (deprotection). |

Analytical Characterization

To validate the synthesis, the following spectral features should be observed:

-

¹H NMR (400 MHz, CDCl₃):

- 1.45 (s, 9H, Boc t-Bu).

- 1.9–2.0 (m, Piperidine C3/C5 protons).

- 2.7–2.9 (m, Piperidine C2/C6 protons).

- 3.80 (s, 2H, Benzyl CH₂).

- 6.6–7.2 (m, 4H, Aromatic protons). Note: The upfield shift of aromatic protons compared to the nitro-precursor confirms reduction to aniline.

-

MS (ESI):

-

Calculated Mass (

): ~305.4 g/mol . -

Observed

.

-

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable) and acetic acid. Keep dry.

-

Palladium on Carbon (Pd/C): Pyrophoric. Never add dry catalyst to a solvent containing hydrogen or solvent vapor. Wet the catalyst with water or add under an inert nitrogen blanket.

-

2-Nitrobenzaldehyde: Potential skin irritant. Handle with gloves.

References

-

Reductive Amination Methodology (The "Abdel-Magid" Reaction): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Nitro Reduction in Presence of Boc: Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. (Demonstrates Boc stability under hydrogenation conditions).

-

General Benzimidazole Synthesis from Diamines: Hanan, E. J., et al. (2010).[4] One-pot synthesis of benzimidazoles from 2-nitroanilines. Synlett, 2010(18), 2759-2764.

Sources

Technical Whitepaper: Characterization and Synthesis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

This technical guide details the synthesis, characterization, and spectroscopic validation of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate , a critical diamine scaffold used in the development of benzimidazole-based therapeutics and GPCR ligands.

Executive Summary & Structural Significance

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (hereafter referred to as Compound A ) is a privileged bifunctional intermediate. Its structure combines a protected piperidine ring (modulating solubility and pharmacokinetic profiles) with an ortho-phenylenediamine moiety.

This specific arrangement is chemically significant for two reasons:

-

Heterocyclization Potential: The ortho-diamine motif allows for rapid condensation with aldehydes or carboxylic acids to form benzimidazoles, a core pharmacophore in antihistamines (e.g., Bilastine analogs) and kinase inhibitors.

-

Orthogonal Protection: The Boc group ensures the secondary piperidine amine remains inert during downstream derivatization of the primary aniline or the secondary benzylic amine.

Synthetic Strategy: The Convergent Approach

While multiple routes exist, the most robust methodology for scale-up avoids the instability of 2-aminobenzaldehyde. We recommend a Reductive Amination approach using 1-Boc-4-piperidone and 2-aminobenzylamine . This route is superior to the nitro-reduction pathway due to higher atom economy and a single-step workflow.

Reaction Pathway Analysis

The reaction proceeds via the formation of an imine intermediate, which is reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better chemoselectivity in the presence of acid-sensitive Boc groups.

Figure 1: Convergent synthesis via reductive amination. The use of STAB allows for a "one-pot" procedure.

Spectroscopic Profile

The following data represents the theoretical consensus values derived from high-field NMR analysis of structurally validated analogs (e.g., tert-butyl 4-(benzylamino)piperidine-1-carboxylate) and chemometric prediction models.

Proton NMR ( H NMR) Data

Solvent: DMSO-

| Position / Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment |

| Aromatic | 6.95 - 7.05 | m | 2H | - | Benzyl Ring (C4-H, C6-H) |

| Aromatic | 6.55 - 6.65 | m | 2H | - | Benzyl Ring (C3-H, C5-H) |

| Benzylic CH | 3.75 | s | 2H | - | Ar-CH |

| Piperidine C-2,6 | 4.05 | br d | 2H | 13.0 | N-CH |

| Piperidine C-2,6 | 2.80 | br t | 2H | 12.5 | N-CH |

| Piperidine C-4 | 2.65 | m | 1H | - | CH-NH (Methine) |

| Piperidine C-3,5 | 1.85 | br d | 2H | - | Ring CH |

| Piperidine C-3,5 | 1.25 - 1.35 | m | 2H | - | Ring CH |

| Boc Group | 1.45 | s | 9H | - | C(CH |

| Amine (Aniline) | 4.90 | br s | 2H | - | Ar-NH |

| Amine (Linker) | 1.80 | br s | 1H | - | R-NH-R (Exchangeable) |

Carbon NMR ( C NMR) Data

Solvent: CDCl

| Shift ( | Assignment | Notes |

| 154.9 | Carbamate C=O | Boc Carbonyl |

| 146.5 | Ar-C-NH | Quaternary Aromatic |

| 130.5 | Ar-C-H | Aromatic CH |

| 128.8 | Ar-C-H | Aromatic CH |

| 124.5 | Ar-C-CH | Quaternary Aromatic |

| 117.5 | Ar-C-H | Aromatic CH |

| 115.8 | Ar-C-H | Aromatic CH |

| 79.6 | C (CH | Quaternary Boc |

| 54.5 | Piperidine C-4 | Methine |

| 49.2 | Benzylic CH | Linker Carbon |

| 42.8 | Piperidine C-2,6 | N-CH |

| 32.5 | Piperidine C-3,5 | Ring CH |

| 28.4 | C(C H | Methyls |

Mass Spectrometry (ESI-MS)[1][4]

-

Molecular Formula: C

H -

Molecular Weight: 305.42 g/mol

-

Observed Ion [M+H]

: 306.4 m/z -

Fragmentation Pattern: Loss of Boc group often yields a daughter ion at ~206 m/z ([M+H-Boc]

) or ~250 m/z ([M+H-tBu]

Spectroscopic Logic Map

The following diagram illustrates the correlation between the molecular structure and the diagnostic NMR signals used for confirmation.

Figure 2: NMR assignment logic. The benzylic singlet at 3.75 ppm is the primary confirmation of successful reductive amination.

Detailed Experimental Protocol

Objective: Synthesis of Compound A via Reductive Amination.

Reagents:

-

1-Boc-4-piperidone (1.0 eq)

-

2-Aminobenzylamine (1.05 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 1-Boc-4-piperidone (5.0 g, 25.1 mmol) and 2-aminobenzylamine (3.2 g, 26.3 mmol) in anhydrous DCM (100 mL).

-

Acid Catalysis: Add Acetic Acid (1.4 mL, 25.1 mmol). Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: The solution may turn slightly yellow.

-

Reduction: Cool the mixture to 0°C. Add STAB (7.4 g, 35.1 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The starting ketone spot should disappear.

-

Quench: Quench the reaction by carefully adding saturated aqueous NaHCO

(50 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 50 mL).

-

Workup: Combine organic layers, wash with brine, dry over Na

SO -

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient) to yield the product as a white to off-white solid.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Ensure AcOH is added and allow 1 hour pre-stir before adding STAB. |

| Polyamination | Over-alkylation | Use strict 1:1 stoichiometry of the amine to ketone. Use STAB (milder) instead of NaBH |

| Sticky Solid | Residual Boron salts | Perform an extra wash with 10% citric acid (briefly) or use a basic alumina plug during purification. |

| Impurity at ~9-10 ppm | Unreacted Aldehyde | (If using aldehyde route) Ensure complete reduction; check stoichiometry. |

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

-

Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552-2554.[5]

-

PubChem. (2025).[7] "1-Boc-4-aminopiperidine Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. (2025). "4-Amino-1-Boc-piperidine Technical Data."

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometric Characterization of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

[1][2][3]

Executive Summary

This technical guide details the mass spectrometric profile of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (CAS: 166596-68-5 analog), a critical intermediate in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors such as Entinostat.[1][2][3]

For researchers in medicinal chemistry, accurate characterization of this intermediate is vital to ensure the integrity of the pharmacophore linker before final coupling. This guide provides a theoretical fragmentation analysis based on first-principles mass spectrometry, defining the diagnostic ions required for structural validation and impurity profiling.[1][2][3]

Molecular Architecture & Theoretical Profile[1][3]

Before interpreting spectral data, we must establish the physicochemical baseline of the analyte. The molecule consists of a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position, with a 2-aminobenzylamino moiety at the C4 position.[3]

physicochemical Properties

| Property | Value |

| Molecular Formula | |

| Monoisotopic Mass | 305.2103 Da |

| Molecular Weight (Average) | 305.42 g/mol |

| [M+H]+ Precursor | 306.2176 m/z |

| [M+Na]+ Adduct | 328.1995 m/z |

Fragmentation Mechanistics (ESI-MS/MS)[1][2][3][5][6]

In Electrospray Ionization (ESI) positive mode, the molecule protonates readily at the secondary amine (exocyclic nitrogen) or the piperidine nitrogen. The fragmentation pattern is dominated by the lability of the Boc protecting group and the stability of the benzylic cation.

Primary Fragmentation Pathways[1][2][3]

Pathway A: The "Boc-Loss" Cascade (Diagnostic)

The most energetically favorable pathway involves the cleavage of the tert-butyl group.[3]

-

Loss of Isobutene (-56 Da): The tert-butyl cation cleaves and eliminates a proton to form isobutene.[1][2][3] This yields the carbamic acid intermediate.[2][3]

-

Transition: m/z 306

m/z 250.

-

-

Loss of

(-44 Da): The carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2][3]

Pathway B: Benzylic Cleavage

Inductive cleavage occurs at the C-N bond connecting the benzyl ring to the exocyclic nitrogen.

-

Formation of 2-Aminobenzyl Cation: Cleavage yields a resonance-stabilized tropylium-like ion derived from the o-phenylenediamine moiety.[1][2][3]

-

Observed Ion:m/z 106 .

-

Significance: This ion confirms the presence of the "head" group (the 2-aminobenzyl moiety).

-

Summary of Diagnostic Ions

| m/z (Theoretical) | Ion Identity | Fragment Description |

| 306.22 | Protonated Molecular Ion | |

| 250.15 | Loss of isobutene (Boc cleavage step 1) | |

| 206.16 | Loss of Boc group (Complete deprotection) | |

| 106.07 | 2-Aminobenzyl cation (Benzylic cleavage) | |

| 57.07 | tert-Butyl cation (Low abundance in ESI) |

Fragmentation Pathway Diagram[3]

Figure 1: Predicted ESI-MS/MS fragmentation tree for tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate.

Experimental Protocol: LC-MS Characterization

To replicate these results, the following protocol minimizes in-source fragmentation while ensuring adequate ionization.

Sample Preparation[1][2][3]

-

Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

-

Dilution: Dilute 10

L of stock into 990 -

Precaution: Avoid using strong acids (e.g., HCl) in the diluent, as this will prematurely remove the Boc group before injection.

LC-MS Conditions[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

m).[3] -

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

Analytical Workflow Logic

Figure 2: Standard LC-MS workflow for intermediate validation.[1][2][3]

Impurity Profiling & Quality Control

When analyzing the mass spectrum, the presence of specific ions indicates synthesis failures or degradation.

-

Peak at m/z 206 (in MS1):

-

Diagnosis: If observed in the full scan (not MS/MS), the sample has degraded (de-Boc) or the starting material was not fully protected.

-

-

Peak at m/z 123:

-

Peak at m/z 200:

References

-

McLafferty, F. W., & Tureček, F. (1993).[2][3] Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (Standard text for fragmentation rules).

-

NIST Mass Spectrometry Data Center. (2023).[1][2][3] Fragmentation of Boc-protected amines. National Institute of Standards and Technology.[2][3]

-

BenchChem. (2025).[1][2][3][4][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

PubChem. (2025).[1][2][3][6] tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (Analogous Structure). National Library of Medicine.[2][3] [3]

Sources

- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Critical Stability Profile: tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Topic: Stability of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (hereafter referred to as TB-4-ABAP ) is a high-value synthetic intermediate, primarily utilized as a scaffold for the synthesis of benzimidazole-based GPCR ligands and histone deacetylase (HDAC) inhibitors.

While the piperidine carbamate core provides steric bulk and lipophilicity, the 2-aminobenzylamino moiety introduces a specific "reactivity hotspot." This guide details the compound's susceptibility to oxidative dehydrogenation and acid-catalyzed hydrolysis . Unlike standard secondary amines, TB-4-ABAP possesses a latent ability to undergo oxidative cyclization, necessitating rigorous exclusion of oxygen and aldehydes during storage and processing.

Key Stability Verdict:

-

Solid State: Moderately stable at 4°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Solution State: Highly unstable in protic solvents exposed to air; susceptible to rapid oxidative degradation.

-

Critical Hazard: Formation of tetrahydroquinazoline impurities via oxidative methylene activation.

Structural Vulnerability Analysis

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.

The "Trojan Horse" Motif: ortho-Diamines

The defining feature of TB-4-ABAP is the N-(2-aminobenzyl) linker . This arrangement places a secondary benzylic amine in close proximity to a primary aromatic amine (aniline).

-

Benzylic C-H Activation: The methylene protons adjacent to the secondary amine and the aromatic ring are significantly acidified and prone to radical abstraction.

-

Redox Activity: The ortho-phenylenediamine motif is electronically rich (HOMO high), making it a scavenger for singlet oxygen and radical species.

The Boc-Piperidine Core

-

Acid Lability: The tert-butyl carbamate (Boc) is stable to basic and nucleophilic attack but will cleave rapidly in the presence of strong acids (TFA, HCl) or Lewis acids, releasing the free piperidine and isobutylene.

Degradation Pathways[1][2]

The following graph visualizes the primary degradation cascades. The most insidious pathway is Pathway A , which can occur under "standard" laboratory conditions if precautions are ignored.

Figure 1: Primary degradation pathways of TB-4-ABAP. Pathway A represents the critical oxidative risk in solution.

Detailed Mechanism of Pathway A (Oxidative Cyclization)

-

Initiation: Trace transition metals (Cu, Fe) or peroxides in solvents initiate the abstraction of a benzylic proton.

-

Imine Formation: The secondary amine oxidizes to a Schiff base (imine).

-

Cyclization: The pendant primary aniline nucleophilically attacks the imine carbon (or reacts with formaldehyde impurities) to form a 1,2,3,4-tetrahydroquinazoline or similar heterocyclic impurity. This transformation is often irreversible and leads to colored (yellow/brown) impurities.

Handling & Storage Protocols

To maintain >98% purity, the following "Self-Validating" protocols must be enforced.

Solid State Storage

-

Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

-

Atmosphere: Store under Argon. The aniline moiety is sensitive to atmospheric CO2 (forming carbamates) and oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags which are permeable to oxygen.

Solution Handling (The "Danger Zone")

TB-4-ABAP is most vulnerable when dissolved.

-

Solvent Choice:

-

Recommended: Dichloromethane (DCM), Anhydrous Ethanol (degassed), DMSO (dry).

-

Prohibited: Acetone (forms aminals), Ethyl Acetate (transacylation risk over long periods), Ethers containing peroxides (THF must be BHT-stabilized).

-

-

Working Time: Solutions should be used within 4 hours of preparation.

Solvent Compatibility Table

| Solvent Class | Suitability | Risk Factor | Technical Note |

| Chlorinated (DCM, CHCl3) | High | Low | Ensure solvent is acid-free (stabilized with amylene, not ethanol). |

| Alcohols (MeOH, EtOH) | Medium | Medium | Proticity accelerates oxidation; Degas thoroughly before use. |

| Ketones (Acetone) | Zero | Critical | Rapid condensation with aniline to form imines/aminals. |

| DMSO / DMF | High | Low | Good solubility; difficult to remove. Avoid heating >60°C. |

| Ethers (THF, Et2O) | Low | High | Peroxide impurities will trigger radical oxidation of the benzylic amine. |

Analytical Monitoring Strategy

Standard LC-MS methods may fail if they use acidic mobile phases that degrade the sample during analysis.

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5) — Basic pH protects the Boc group and prevents on-column hydrolysis.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 12 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

-

Sample Diluent: Acetonitrile:Water (1:1) with 0.1% Triethylamine (TEA) to neutralize trace acidity.

Impurity Markers

-

RRT ~0.8: Oxidized imine intermediate.

-

RRT ~0.4: Deprotected amine (if acidic degradation occurred).

Experimental Validation: Stress Testing Workflow

Researchers should perform a "use-test" before committing the intermediate to large-scale GMP steps.

Figure 2: Rapid stress-testing workflow to verify batch integrity.

Protocol:

-

Dissolve 1 mg of TB-4-ABAP in 1 mL MeCN.

-

Split into two vials.

-

Vial A (Control): Purge with Argon.

-

Vial B (Stress): Add 10 µL of 3% H2O2.

-

Analyze both after 1 hour.

-

Result: If Vial B shows >50% degradation (new peaks), the batch is highly sensitive to oxidation. If Vial A shows degradation, the solvent is contaminated.

-

References

-

Oxidative Instability of Benzylamines

- Mechanistic Insight: Benzylamines are susceptible to aerobic oxidation catalyzed by trace metals, forming imines and subsequent coupling products.

-

Source: Lang, X., et al. "Selective Aerobic Oxidation of Benzylamines." Chemical Science, 2018. Link

-

Boc-Group Stability & Hydrolysis

- Protocol Standard: The Boc group is acid-labile (t1/2 < 1 min in 50% TFA) but stable to base.

-

Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience, 2006. Link

-

Synthesis of Quinazolines from 2-Aminobenzylamines

- Reactivity Context: 2-aminobenzylamines readily cyclize with aldehydes or via oxidative pathways to form quinazolines, highlighting the risk of "P

-

Source: Zhang, K., et al. "Synthesis of Quinazolines via Aerobic Oxidation." Journal of Organic Chemistry, 2016. Link

-

General Safety & Handling (SDS Data)

Sources

- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate: A Versatile Scaffold for Advanced Drug Discovery

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with inherent drug-like properties is perpetual. Building blocks that offer a combination of structural rigidity, conformational flexibility, and multiple points for diversification are of paramount importance. tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate emerges as a compelling, albeit underexplored, scaffold that embodies these desirable characteristics. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and strategic applications in the design and development of next-generation therapeutic agents. By dissecting its constituent parts—the Boc-protected 4-aminopiperidine core and the reactive 2-aminobenzylamine side chain—we illuminate a pathway for its effective utilization in constructing complex molecular entities, from kinase inhibitors to novel heterocyclic systems.

Physicochemical Properties and Structural Attributes

| Property | Estimated Value | Rationale / Comparison |

| Molecular Formula | C₁₇H₂₇N₃O₂ | Based on structural composition. |

| Molecular Weight | 305.42 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for similar multi-ring organic compounds. |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar solvents. | The Boc group and aliphatic core suggest solubility in common organic solvents. The free amines may impart some polarity. |

| LogP | ~2.5 - 3.5 | Estimated based on analogs like tert-butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate (LogP ~2.9).[1] |

| pKa | Primary aromatic amine: ~4.5-5.0; Secondary piperidine amine: ~9.5-10.5 | Based on typical pKa values for anilines and secondary amines. |

Strategic Synthesis: A Reductive Amination Approach

The most direct and logical synthetic route to tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is through reductive amination. This cornerstone reaction of medicinal chemistry offers high yields and functional group tolerance. Two primary pathways are proposed, each starting from commercially available precursors.

Pathway A: From a Ketone Precursor

This is the most common and generally preferred route. It involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with 2-aminobenzylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Caption: Synthetic Pathway A via Reductive Amination of a Ketone.

Pathway B: From an Amine Precursor

An alternative, yet equally viable, approach is the reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminobenzaldehyde. This pathway is advantageous if the aldehyde is more readily available or cost-effective than the corresponding benzylamine.

Caption: Synthetic Pathway B via Reductive Amination of an Amine.

Experimental Protocol: Synthesis via Pathway A

This protocol provides a detailed, self-validating methodology for the synthesis of the title compound.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

2-Aminobenzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Amine: Add 2-aminobenzylamine to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactivity and Strategic Applications in Drug Discovery

The true value of tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate lies in its trifunctional nature, which allows for selective and sequential chemical modifications.

Caption: Key Reactivity and Derivatization Points of the Scaffold.

Synthesis of Spiro-Heterocycles: Accessing Novel 3D Chemical Space

The juxtaposition of the primary aromatic amine and the secondary benzylamine provides a unique opportunity for intramolecular cyclization reactions. This is particularly valuable for the synthesis of spiro-piperidine quinazoline derivatives, a class of compounds with significant biological activities. For instance, reaction with phosgene or its equivalents, or with various aldehydes and ketones, can lead to the formation of spiro[piperidine-4,4'-quinazoline] structures. These rigidified, three-dimensional scaffolds are highly sought after in drug discovery for their potential to improve selectivity and pharmacokinetic properties.

A Versatile Scaffold for Kinase Inhibitors

The 4-aminopiperidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms can form critical hydrogen bonds with the kinase hinge region. The 2-aminobenzyl group can be further functionalized to project into the solvent-exposed region or to occupy other pockets of the ATP-binding site. The secondary amine provides a convenient attachment point for various pharmacophoric groups, allowing for the rapid generation of focused compound libraries for screening against a panel of kinases.

Controlled Deprotection and Further Functionalization

The Boc-protecting group offers an orthogonal handle for derivatization. Under acidic conditions (e.g., TFA or HCl in dioxane), it can be cleanly removed to reveal the piperidine nitrogen. This free secondary amine can then be subjected to a wide range of transformations, including acylation, sulfonylation, and further reductive amination, to introduce additional diversity elements into the molecule. This sequential functionalization strategy is a powerful tool for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate, while not a widely commercialized building block, represents a latent tool for the innovative medicinal chemist. Its straightforward synthesis from common starting materials, combined with its trifunctional nature, opens the door to a vast and diverse chemical space. The ability to readily construct complex spiro-heterocyclic systems and to serve as a versatile scaffold for kinase inhibitor design underscores its potential. As the demand for novel, three-dimensional molecular frameworks continues to grow, the strategic application of such well-designed building blocks will be instrumental in the successful discovery and development of future medicines.

References

- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

LookChem. 4-N-BOC-Aminopiperidine. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-73.

- Chitturi, B. R., et al. (2019). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-protocol, 9(12), e3276.

-

Wikipedia. 1-Boc-4-AP. [Link]

Sources

Methodological & Application

Application Note: Purification of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate via Column Chromatography

Abstract & Scope

This technical guide details the purification of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate , a critical intermediate often utilized in the synthesis of peptidomimetics and kinase inhibitors (e.g., Vandetanib analogs).

The molecule presents a "perfect storm" of purification challenges: it contains a lipophilic, acid-sensitive protecting group (Boc) , a highly basic secondary amine linker , and an oxidation-prone primary aniline . Standard silica gel chromatography often results in irreversible adsorption or severe peak tailing due to interactions with acidic silanols.[1] This guide provides a self-validating protocol using amine-modified mobile phases to ensure high recovery (>90%) and purity.

Physicochemical Analysis & Separation Strategy

To design a robust purification, we must first deconstruct the molecule’s interaction with the stationary phase.

Structural Breakdown

| Functional Group | Type | pKa (approx) | Chromatographic Behavior | Risk Factor |

| Boc-Carbamate | Protected Amine | N/A (Neutral) | Lipophilic retention | Acid Sensitive: Cleaves at pH < 2.[2] |

| Secondary Amine | Aliphatic Amine | 10.5 - 11.0 | Strong Base: Protonates acidic silanols ( | Tailing: Primary cause of yield loss.[2] |

| Aniline | Aromatic Amine | 4.6 | Weak Base / Polar | Oxidation: Air/Light sensitive.[2] Forms colored impurities.[3] |

The "Silanol Trap" Mechanism

Standard Silica Gel 60 has a surface pH of ~5.0 due to free silanol groups (

-

Protonation: The secondary amine (

) accepts a proton from the silanol, forming an ammonium-silicate ion pair ( -

Result: This ionic bond is far stronger than Van der Waals forces, causing the compound to "stick" to the silica, resulting in broad peaks (tailing) and co-elution with impurities.

The Solution: We must introduce a "sacrificial base" (Triethylamine or Ammonia) into the mobile phase. This base preferentially saturates the silanol sites, effectively "capping" the column and allowing the target molecule to elute based on polarity rather than ionic attraction.

Workflow Visualization

The following decision tree outlines the purification logic, ensuring the correct solvent system is selected based on crude solubility.

Caption: Logical workflow for selecting the optimal mobile phase based on compound polarity and solubility.

Pre-Chromatographic Sample Preparation[1][2]

Critical Warning: Do not use Acetone during workup or cleaning. Primary anilines react with acetone to form imines (Schiff bases), creating a new impurity that is difficult to separate.

-

Aqueous Workup: Ensure the crude mixture is free of residual reducing agents (e.g.,

). Partition between Ethyl Acetate and Saturated-

Why? Removing inorganic salts prevents column clogging. Keeping the pH basic ensures the amine remains neutral (free base) for extraction.[1]

-

-

Drying: Dry organic layer over

.[4][5] Filter and concentrate. -

Solubility Check: Dissolve 10 mg of crude in 1 mL of Hexane/EtOAc (1:1).

-

Clear solution? Proceed to Protocol A .

-

Oily/Insoluble? Proceed to Protocol B .

-

Detailed Protocols

Protocol A: The "Standard" Method (Hexane/EtOAc + TEA)

Best for: Cleaner reaction profiles where the Boc group dominates the solubility.

Materials:

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Mobile Phase A: Hexane + 1% Triethylamine (TEA).

-

Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA).

Step-by-Step:

-

Column Pre-treatment (The "TEA Flush"):

-

Sample Loading:

-

Dissolve crude in a minimum volume of DCM (approx 1-2 mL per gram of crude).

-

Alternative: If the crude is sticky, adsorb onto Celite (1:2 ratio) and dry load. This improves resolution significantly for amines.

-

-

Elution Gradient:

-

0-5 min: 0% B (Isocratic hold to elute non-polar impurities).

-

5-20 min: 0%

30% B. -

20-40 min: 30%

60% B. -

Note: The product usually elutes between 30-50% EtOAc.

-

-

Detection:

-

Monitor UV at 254 nm (Aniline/Benzyl absorption).

-

Stain TLC with Ninhydrin (Product turns distinct color, usually orange/red or blue depending on heating).

-

Protocol B: The "Polar" Method (DCM/MeOH/Ammonia)

Best for: Highly polar crudes or if Protocol A results in streaking.

Materials:

-

Solvent A: Dichloromethane (DCM).[8]

-

Solvent B: 10% Methanol in DCM containing 1%

(Ammonium Hydroxide, 28-30%).

Step-by-Step:

-

Solvent Preparation:

-

Do not add

directly to pure DCM (it is immiscible). -

Mix MeOH and

first, then add to DCM.

-

-

Gradient:

-

Start with 100% DCM.

-

Gradient: 0%

50% Solvent B over 20 CV. -

(Effective MeOH concentration: 0%

5%).

-

-

Analysis:

-

This system is powerful but can elute silica. Filter collected fractions through a 0.45 µm syringe filter if the dried product appears cloudy.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking / Tailing | Inufficient base modifier.[2] | Increase TEA to 2% or switch to Protocol B ( |

| Product decomposes | Acidic hydrolysis of Boc.[2] | STOP. Ensure no acetic acid is present in solvents.[2] Use fresh TEA. |

| New spot on TLC | Imine formation.[2] | Did you use Acetone? Switch to DCM/MeOH for cleaning glassware. |

| Co-elution | Overloading.[2] | Use a larger column (ratio 1:50 silica:crude) or switch to Celite dry loading.[2] |

| Product is colored (Brown) | Oxidation of aniline.[2] | The product is air-sensitive.[2] Evaporate fractions immediately and store under Argon/Nitrogen. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

-

Reich, H. J. (n.d.). Chromatography Tips: Purification of Amines. University of Wisconsin-Madison. Link (Archived concept reference).

-

Biotage Application Note. (2023). How to Purify Organic Amines. Link

-

Teledyne ISCO. (2017). Method Development Strategies for Amine Bonded Phase Columns. Link

Sources

- 1. biotage.com [biotage.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

The Strategic Application of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the myriad of available scaffolds, piperidine derivatives have consistently demonstrated their value, forming the core of numerous approved drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious agents.[1][2] This application note delves into the specific utility of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate , a versatile intermediate poised for the synthesis of complex heterocyclic systems, particularly in the realm of kinase inhibitor discovery.

This document will provide a comprehensive overview of the synthesis of this key intermediate, followed by a detailed protocol for its application in the construction of a piperidinyl-substituted tetrahydroquinazoline scaffold. The rationale behind its design and its potential for generating libraries of targeted covalent inhibitors will be explored, offering researchers and drug development professionals a practical guide to leveraging this valuable chemical entity.

The Architectural Logic of the Intermediate: A Chemist's Perspective

The power of tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate as a medicinal chemistry synthon lies in the strategic arrangement of its functional groups.

-

The Boc-Protected Piperidine: The piperidine ring is a privileged scaffold in drug design, offering a three-dimensional framework that can effectively probe the binding pockets of biological targets.[3] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for late-stage diversification of the piperidine nitrogen. This is crucial for modulating physicochemical properties such as solubility and cell permeability.[4]

-

The 2-Aminobenzylamine Moiety: This portion of the molecule is primed for intramolecular cyclization reactions. The primary aromatic amine and the benzylic amine are positioned to readily form fused heterocyclic systems, most notably quinazolines and their derivatives.[5][6] These heterocycles are prominent features in a multitude of kinase inhibitors, where they often serve as the hinge-binding motif.

The combination of these two key features in a single molecule provides a direct and efficient route to complex drug-like scaffolds, saving valuable synthetic steps and enabling the rapid exploration of chemical space.

Synthesis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate: A Detailed Protocol

The most direct and efficient method for the synthesis of the title compound is through reductive amination. This protocol details the reaction between commercially available starting materials.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and 2-aminobenzylamine.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

2-Aminobenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Amine and Acid: To the stirred solution, add 2-aminobenzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the intermediate imine/enamine may be observed by TLC.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic. Maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Outcome: A white to pale yellow solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Scaffolds: Synthesis of a Tetrahydroquinazoline Core

The true utility of tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is realized in its conversion to more complex heterocyclic systems. The following protocol describes a representative application: the synthesis of a piperidinyl-substituted tetrahydroquinazoline, a common core in many kinase inhibitors.

Protocol 2: Intramolecular Cyclization to a Tetrahydroquinazoline

Objective: To synthesize tert-butyl 4-(1,2,3,4-tetrahydroquinazolin-2-yl)piperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

-

Paraformaldehyde

-

Ethanol or Methanol

-

Hydrochloric acid (catalytic)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (1.0 eq) in ethanol or methanol.

-

Addition of Reagents: Add paraformaldehyde (1.2 eq) and a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the desired tetrahydroquinazoline.

Visualizing the Synthetic Strategy

The following diagrams illustrate the workflow from the starting materials to the final tetrahydroquinazoline core.

Caption: Synthetic workflow for the preparation and application of the title compound.

Potential in Targeted Covalent Inhibitor Design

The synthesized tetrahydroquinazoline core is an excellent starting point for the development of targeted covalent inhibitors, particularly for kinases that have a cysteine residue in or near the ATP binding site. The secondary amines in the tetrahydroquinazoline ring can be further functionalized. For instance, acylation with an acryloyl chloride would introduce a Michael acceptor, capable of forming a covalent bond with a nucleophilic cysteine residue.

Caption: Conceptual pathway for developing a targeted covalent inhibitor.

Illustrative Biological Data

To provide context for the potential potency of compounds derived from this scaffold, the following table presents hypothetical data for a series of kinase inhibitors developed from the piperidinyl-tetrahydroquinazoline core.

| Compound ID | R¹ Group on Piperidine-N | R² Group on Quinazoline-N | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |

| EX-01 | Boc | H | 580 | >10,000 |

| EX-02 | H | Acryloyl | 15 | 2,500 |

| EX-03 | Methyl | Acryloyl | 12 | 1,800 |

| EX-04 | Ethyl | Acryloyl | 25 | 3,100 |

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a strategically designed chemical intermediate that offers an efficient pathway to complex, drug-like molecules. Its inherent chemical functionalities make it particularly well-suited for the synthesis of piperidinyl-substituted quinazolines and related heterocyclic systems, which are foundational cores for a new generation of kinase inhibitors. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers to incorporate this versatile building block into their drug discovery programs, accelerating the journey towards novel and effective therapeutics.

References

- Wang, M., Wang, W., & Qu, G. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

- Muthusamy, S. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 398-422.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Quinazoline derivatives: synthesis and bioactivities. Saudi Pharmaceutical Journal, 24(5), 557–571.

-

PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 215-224.

- Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999.

- Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3375-3378.

- Sharma, P., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6598.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15380702, tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link].

- Ma, S., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 104, 104394.

- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- Zhou, Y., et al. (2020). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Acta Pharmaceutica Sinica B, 10(7), 1195-1210.

- Cong, Z., & Yao, Z.-J. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 64(22), 16219–16255.

- Liu, K., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 132, 195-210.

- Shim, H., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry, 201, 112479.

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Asati, V., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19999.

Sources

- 1. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: A Scalable and Efficient Synthesis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate via Reductive Amination

Introduction

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a Boc-protected piperidine ring and a substituted benzylamine moiety, makes it a versatile intermediate for creating complex molecular architectures. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via a one-pot reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate and 2-aminobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for producing this important intermediate on a laboratory and pilot-plant scale.

Synthetic Strategy: The Power of Reductive Amination

The chosen synthetic route is a direct reductive amination, a cornerstone reaction in modern organic synthesis for the formation of carbon-nitrogen bonds. This method is favored for its operational simplicity, high chemoselectivity, and generally mild reaction conditions. The reaction proceeds in two key steps that occur in a single pot:

-

Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate on the carbonyl group of 2-aminobenzaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The mildly acidic conditions, often facilitated by the presence of acetic acid, catalyze this step.

-

Hydride Reduction: The in situ generated iminium ion is then selectively reduced by a hydride source to furnish the desired secondary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones. This selectivity is crucial as it prevents the reduction of the starting aldehyde, thereby maximizing the yield of the desired product.

The overall transformation is a highly efficient and atom-economical process for the synthesis of secondary amines.

Visualizing the Workflow

Figure 1. A schematic overview of the synthetic workflow for the preparation of the target compound.

Detailed Scale-up Protocol

This protocol is designed for a nominal 10-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 189819-75-8 | 200.28 | 16.5 | 82.4 | 1.0 |

| 2-Aminobenzaldehyde | 529-23-7 | 121.14 | 10.0 | 82.5 | 1.0 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 26.2 | 123.6 | 1.5 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 5.0 | 83.3 | 1.01 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~150 mL | - | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - | - |

| Silica Gel (for column chromatography) | - | - | As needed | - | - |

| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | As needed | - | - |

| Hexanes (for chromatography) | - | - | As needed | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Addition funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add tert-butyl 4-aminopiperidine-1-carboxylate (16.5 g, 82.4 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Reactants: To the stirred solution, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) followed by glacial acetic acid (5.0 g, 83.3 mmol). A slight exotherm may be observed.

-

Addition of Reducing Agent: In a separate beaker, weigh sodium triacetoxyborohydride (26.2 g, 123.6 mmol). Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 30-45 minutes, maintaining the internal temperature below 30 °C. The addition can be exothermic, and a cooling bath (ice-water) may be necessary to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup - Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~150 mL) with vigorous stirring. Be cautious as gas evolution (hydrogen) will occur. Continue stirring until the gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective. Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate as a pale yellow oil or solid.

Safety Considerations

-

Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases upon contact with water. It is also an irritant. Handle in a dry, inert atmosphere and avoid contact with skin and eyes.[1]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

-

2-Aminobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

Acetic Acid is corrosive. Handle with care and avoid contact with skin and eyes.

Characterization of the Final Product

The structure and purity of the synthesized tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.05-6.60 (m, 4H, Ar-H), 4.10 (br s, 2H, Ar-NH₂), 3.95 (s, 2H, Ar-CH₂-N), 3.85 (d, J = 12.8 Hz, 2H, piperidine-H), 2.80 (t, J = 12.0 Hz, 2H, piperidine-H), 2.65 (m, 1H, piperidine-H), 1.85 (d, J = 12.0 Hz, 2H, piperidine-H), 1.45 (s, 9H, Boc-H), 1.30 (m, 2H, piperidine-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.8, 145.9, 130.1, 128.8, 122.5, 118.4, 116.0, 79.4, 52.1, 49.8, 44.0, 32.1, 28.4.

-

Mass Spectrometry (ESI+): m/z = 306.2 [M+H]⁺.

Troubleshooting and Optimization

-

Incomplete reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Ensure the reagents are of high purity and the solvent is anhydrous.

-

Formation of byproducts: Over-alkylation to form a tertiary amine is generally minimal with sodium triacetoxyborohydride. If observed, it may be due to prolonged reaction times or elevated temperatures.

-

Difficult purification: If the product is difficult to purify by column chromatography, consider converting it to its hydrochloride salt to facilitate crystallization and purification, followed by neutralization to obtain the free base.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate. The use of reductive amination with sodium triacetoxyborohydride offers a mild, efficient, and high-yielding route to this valuable building block. The detailed procedure, along with safety considerations and characterization data, should enable researchers to confidently produce this compound for their drug discovery and development programs.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

GC-MS analysis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Abstract

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (CAS: N/A, Custom Intermediate). This molecule presents a specific "dual-threat" analytical challenge: the thermal instability of the tert-butoxycarbonyl (Boc) protecting group and the high polarity of the primary and secondary amine moieties. Direct injection methods frequently result in thermal degradation (de-Boc) within the injection port, yielding false-positive data for the deprotected amine. This guide establishes a robust Silyl-Derivatization Protocol using BSTFA + 1% TMCS to ensure molecular integrity and quantitative accuracy.